molecular formula C7H7ClIN B12438420 (4-Chloro-3-iodophenyl)methanamine

(4-Chloro-3-iodophenyl)methanamine

Cat. No.: B12438420
M. Wt: 267.49 g/mol
InChI Key: KPGQCRBDKSTSFT-UHFFFAOYSA-N
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Description

(4-Chloro-3-iodophenyl)methanamine is an organic compound with the molecular formula C7H7ClIN. It is a derivative of methanamine, where the phenyl ring is substituted with chlorine and iodine atoms at the 4 and 3 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-iodophenyl)methanamine typically involves the halogenation of phenylmethanamine derivatives. One common method is the iodination of 4-chlorophenylmethanamine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes halogen exchange reactions, purification steps like recrystallization, and quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-3-iodophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Coupling: Palladium catalysts, boronic acids.

Major Products Formed:

Scientific Research Applications

(4-Chloro-3-iodophenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-Chloro-3-iodophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison: Compared to its analogs, this compound is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological properties. The iodine atom, in particular, enhances its ability to participate in coupling reactions and may influence its biological activity .

Properties

Molecular Formula

C7H7ClIN

Molecular Weight

267.49 g/mol

IUPAC Name

(4-chloro-3-iodophenyl)methanamine

InChI

InChI=1S/C7H7ClIN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2

InChI Key

KPGQCRBDKSTSFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)I)Cl

Origin of Product

United States

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